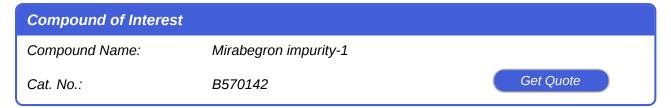


# Spectroscopic Deep Dive: A Technical Guide to the Characterization of Mirabegron Impurity-1

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#### For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic characterization of a significant Mirabegron impurity, designated as Impurity-1. Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical methodologies and data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation and confirmation of this compound.

Mirabegron is the first β3-adrenoreceptor agonist used for the treatment of overactive bladder. The control of impurities in the final drug substance is a critical aspect of pharmaceutical development to ensure safety and efficacy.[1] This guide focuses on a known process-related and degradation impurity, N-Formyl Mirabegron, which can arise from the presence of formic acid, a common reactive impurity in pharmaceutical excipients.[2][3]

# Structural Elucidation of Mirabegron Impurity-1 (N-Formyl Mirabegron)

The comprehensive spectroscopic analysis confirms the structure of **Mirabegron Impurity-1** as N-Formyl Mirabegron. The molecular formula is C22H24N4O3S, with a molecular weight of 424.52 g/mol.

# **Spectroscopic Data Summary**



The following tables summarize the quantitative data obtained from NMR, MS, and IR analyses of N-Formyl Mirabegron.

Table 1: 1H NMR and 13C NMR Spectral Data

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Assignment	<sup>1</sup> H NMR (δ, ppm)	<sup>13</sup> C NMR (δ, ppm)
Aromatic CH	7.20 - 7.40 (m)	125.0 - 130.0
Thiazole CH	6.80 (s)	107.0
Formyl CH	8.25 (s)	162.5
Methylene CH <sub>2</sub>	3.50 (s)	45.0
Ethyl CH <sub>2</sub>	2.80 - 2.95 (m)	48.0, 52.0
Phenyl CH	4.80 - 4.90 (t)	70.0
Amide NH	9.80 (s)	-
Amino NH	3.00 (br s)	-
Hydroxyl OH	5.50 (d)	-

Note: The spectral data is a representative summary based on published information. Actual values may vary depending on the solvent and instrument used.

Table 2: Mass Spectrometry (MS) Data

Ionization Mode	Mass-to-Charge Ratio (m/z)	Assignment
ESI+	425.16	[M+H]+
ESI+	447.14	[M+Na]+

# **Table 3: Infrared (IR) Spectroscopy Data**



Wavenumber (cm <sup>-1</sup> )	Assignment
3300 - 3400	N-H and O-H stretching
1650 - 1680	C=O stretching (Amide)
1500 - 1600	C=C stretching (Aromatic)
1200 - 1300	C-N stretching

# **Experimental Protocols**

Detailed methodologies for the spectroscopic analyses are provided below.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Approximately 5-10 mg of the isolated impurity was dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl₃).
- Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: Standard acquisition parameters were used, including a 30-degree pulse and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
- <sup>13</sup>C NMR Acquisition: A proton-decoupled sequence was used to acquire the <sup>13</sup>C NMR spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the impurity was prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source was used.
- Analysis: The sample was introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Data was acquired in positive ion mode to



observe the protonated molecular ion [M+H]+.

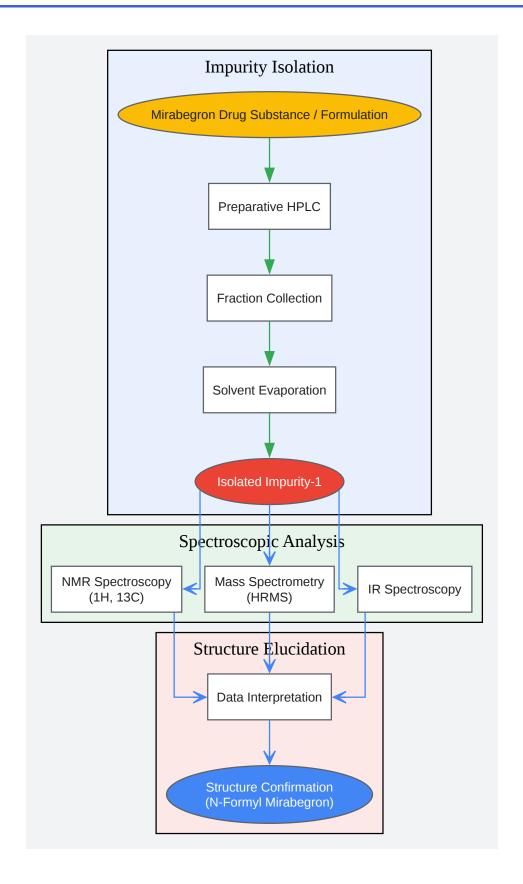
### Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid impurity was mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory was used.
- Instrumentation: An FTIR spectrometer was used to record the spectrum.
- Acquisition: The spectrum was typically recorded over a range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.

# **Visualized Workflows and Pathways**

The following diagrams illustrate the experimental workflow for the characterization of **Mirabegron Impurity-1** and the mechanism of action of the parent drug, Mirabegron.





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Caption: Experimental workflow for the isolation and spectroscopic characterization of **Mirabegron Impurity-1**.



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Caption: Simplified signaling pathway for Mirabegron's mechanism of action.

This guide provides a foundational understanding of the spectroscopic techniques employed to identify and characterize impurities in pharmaceutical products, using **Mirabegron Impurity-1** as a case study. The presented data and methodologies are essential for maintaining the quality, safety, and regulatory compliance of pharmaceutical formulations.

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